molecular formula C16H16ClN3O2 B5712602 N-[5-chloro-2-(4-morpholinyl)phenyl]nicotinamide

N-[5-chloro-2-(4-morpholinyl)phenyl]nicotinamide

Número de catálogo B5712602
Peso molecular: 317.77 g/mol
Clave InChI: FPTNOAVHYADGRJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[5-chloro-2-(4-morpholinyl)phenyl]nicotinamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the development and function of B cells, which are important components of the immune system. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B cell-related diseases.

Mecanismo De Acción

BTK is a key component of the B cell receptor (BCR) signaling pathway, which plays a critical role in B cell development, activation, and survival. N-[5-chloro-2-(4-morpholinyl)phenyl]nicotinamide binds to the active site of BTK and inhibits its kinase activity, thereby blocking downstream signaling events that are essential for B cell function.
Biochemical and Physiological Effects:
Inhibition of BTK by N-[5-chloro-2-(4-morpholinyl)phenyl]nicotinamide leads to a reduction in B cell activation, proliferation, and survival. This results in a decrease in the production of immunoglobulins and cytokines, which are involved in the pathogenesis of B cell-related diseases. N-[5-chloro-2-(4-morpholinyl)phenyl]nicotinamide has also been shown to induce apoptosis (programmed cell death) in B cells, further contributing to its therapeutic effects.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-[5-chloro-2-(4-morpholinyl)phenyl]nicotinamide has several advantages as a research tool, including its high potency and selectivity for BTK, as well as its favorable pharmacokinetic properties. However, like any other experimental compound, N-[5-chloro-2-(4-morpholinyl)phenyl]nicotinamide has some limitations, such as potential off-target effects and variability in response among different cell types and disease models.

Direcciones Futuras

The development of BTK inhibitors, such as N-[5-chloro-2-(4-morpholinyl)phenyl]nicotinamide, has opened up new avenues for the treatment of B cell-related diseases. Future research in this area could focus on several directions, including the optimization of BTK inhibitors for clinical use, the identification of biomarkers for patient selection and monitoring, and the exploration of combination therapies with other agents that target the BCR signaling pathway. Additionally, the potential role of BTK inhibitors in the treatment of non-B cell-related diseases, such as solid tumors and infectious diseases, could also be investigated.

Métodos De Síntesis

The synthesis of N-[5-chloro-2-(4-morpholinyl)phenyl]nicotinamide involves several steps, including the preparation of key intermediates and the final coupling reaction. The process has been described in detail in a patent application filed by Takeda Pharmaceutical Company Limited (WO2014135003A1).

Aplicaciones Científicas De Investigación

N-[5-chloro-2-(4-morpholinyl)phenyl]nicotinamide has been extensively studied in preclinical models of B cell-related diseases, such as lymphoma, leukemia, and autoimmune disorders. In these studies, N-[5-chloro-2-(4-morpholinyl)phenyl]nicotinamide has demonstrated potent inhibitory activity against BTK and has shown to be effective in reducing tumor growth and suppressing autoimmune responses.

Propiedades

IUPAC Name

N-(5-chloro-2-morpholin-4-ylphenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O2/c17-13-3-4-15(20-6-8-22-9-7-20)14(10-13)19-16(21)12-2-1-5-18-11-12/h1-5,10-11H,6-9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPTNOAVHYADGRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)Cl)NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49733029
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(5-Chloro-2-morpholin-4-yl-phenyl)-nicotinamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.